4-amino-6-methyl-5-nitropyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone family, characterized by its unique structural features and potential applications in medicinal chemistry. This compound is notable for its biological activity and has been the subject of various synthetic studies aimed at enhancing its pharmacological properties.
The compound can be classified under the category of pyridazinones, which are six-membered heterocyclic compounds containing two nitrogen atoms. Pyridazinones are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific structure of 4-amino-6-methyl-5-nitropyridazin-3(2H)-one includes a nitro group at the 5-position, an amino group at the 4-position, and a methyl group at the 6-position of the pyridazinone ring.
The synthesis of 4-amino-6-methyl-5-nitropyridazin-3(2H)-one can be achieved through various methods. Notably:
These methods often utilize reagents such as mixed carbonates and various bases to facilitate the reactions, ensuring high yields and selectivity in synthesizing carbamate derivatives .
The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using di(2-pyridyl) carbonate as an alkoxycarbonylation reagent has shown promising results in synthesizing related compounds efficiently .
The molecular formula of 4-amino-6-methyl-5-nitropyridazin-3(2H)-one is CHNO. The structure features:
The compound's melting point, solubility, and spectral data (NMR, IR) provide insights into its structural integrity and purity. These properties are crucial for identifying the compound in various applications.
4-amino-6-methyl-5-nitropyridazin-3(2H)-one can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism by which 4-amino-6-methyl-5-nitropyridazin-3(2H)-one exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For example, compounds derived from this structure have shown potential as inhibitors of fatty acid-binding proteins, which play roles in metabolic processes related to obesity and diabetes . The exact mechanism may vary depending on the specific derivative and target.
Key physical properties include:
Chemical stability under various conditions (e.g., pH levels, temperature) is crucial for its application in drug formulation. The presence of functional groups like amino and nitro affects reactivity and interaction with biological systems.
4-amino-6-methyl-5-nitropyridazin-3(2H)-one has several scientific uses:
Research continues to explore its full potential in drug discovery and development, particularly focusing on enhancing its efficacy and reducing side effects through structural modifications .
The pyridazinone scaffold, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms and one ketone group, has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological profile and tunable electronic properties. Within this chemical class, 4-amino-6-methyl-5-nitropyridazin-3(2H)-one represents a strategically functionalized derivative where the electron-withdrawing nitro group (-NO₂) at the 5-position and the electron-donating amino group (-NH₂) at the 4-position create a push-pull system that significantly influences both reactivity and biological interactions. Pyridazinone derivatives exhibit a remarkable breadth of therapeutic activities, prominently including phosphodiesterase 10A (PDE10A) inhibition for neurological disorders, cardiovascular effects, anti-inflammatory actions, and anticancer properties [3].
The molecular architecture of pyridazinones facilitates specific binding interactions with biological targets. X-ray crystallographic analyses of PDE10A inhibitors reveal that the carbonyl oxygen of the pyridazinone ring engages in hydrogen bonding with the amino group of Gln716, while the ring itself participates in π-π stacking interactions with phenylalanine residues (Phe686 and Phe719) [3]. This precise binding mode has been exploited in drug design, exemplified by the development of TAK-063, a pyridazinone-based PDE10A inhibitor with sub-nanomolar potency (IC₅₀ = 0.30 nM) and exceptional selectivity (>15,000-fold over other PDEs). Optimization of this compound focused on strategic substitutions: introduction of a C-5 methoxy group enhanced potency 16-fold through an additional hydrogen bond with Gln716, while morpholine or pyrazole substitutions at the pendant phenyl ring improved metabolic stability and pharmacokinetics, including blood-brain barrier penetration (Kp₍ᵦᵣₐᵢₙ₎ = 1.64) [3].
Beyond neurology, pyridazinone derivatives demonstrate significant anticancer potential through multiple mechanisms. Recent studies identified compounds that reduce kynurenic acid levels—a marker of anti-proliferation in colon carcinoma models—and inhibit serotonin-stimulated proliferation in HCT116 colorectal cancer cells. These derivatives exhibit promising IC₅₀ values comparable to the reference drug daunorubicin while maintaining low toxicity profiles in Artemia salina lethality assays (LC₅₀ >100 µg/mL) [8]. The structural adaptability of the pyridazinone core allows for extensive derivatization, enabling medicinal chemists to fine-tune physicochemical properties and target specific biological pathways.
Table 1: Biological Activities of Pyridazinone Derivatives in Drug Discovery
Biological Target | Activity Profile | Key Structural Features | Therapeutic Application |
---|---|---|---|
PDE10A | IC₅₀ = 0.30 nM, >15,000-fold selectivity | C-5 alkoxy group, pyrazole pendant | Schizophrenia |
COX-2/15-LOX | Dual inhibition | Indolyl moieties, anthracene systems | Anti-inflammatory |
HCT116 Cancer Cells | IC₅₀ comparable to daunorubicin | Hydrazone side chains | Colorectal cancer |
GABA AT | ED₅₀ (MES) = 25.10 mg/kg | Benzothiazole hybrids | Anticonvulsant |
The synthesis of nitropyridazinones has evolved significantly from early condensation approaches to contemporary regioselective functionalization techniques. The foundational route involves cyclocondensation of γ-keto acids or esters with hydrazines, a method that remains relevant for constructing the dihydropyridazinone core. 4-Amino-6-methyl-5-nitropyridazin-3(2H)-one (CAS: 202277-51-8, MF: C₅H₆N₄O₃, MW: 170.13) exemplifies a modern target where synthesis requires precise control over nitro group placement and amino group introduction [2].
Early synthetic strategies suffered from limited regiocontrol, particularly in introducing substituents at the 5-position of the pyridazinone ring. Breakthroughs emerged with the development of directed ortho-metalation techniques and nucleophilic aromatic substitution (SNAr) reactions that leveraged the activating effect of the ring nitrogen atoms. The nitro group at C-5 significantly enhances the electrophilicity of adjacent positions, enabling selective functionalization. A critical advancement was the discovery that chlorination of pyridazinones using phosphorus oxychloride (POCl₃) proceeds with variable outcomes depending on reaction duration. Short-duration chlorination (30 minutes) yields 4-chloropyridazine derivatives, whereas extended reactions (3 hours) unexpectedly produce 6-chloropyridazines through dearylation and hydroxyl substitution [5]. This temporal control over reactivity highlights the delicate balance in nitropyridazinone transformations.
Contemporary synthetic methodologies emphasize atom economy and regioselectivity. Modern routes to 4-amino-6-methyl-5-nitropyridazin-3(2H)-one employ:
Handling protocols for nitropyridazinones reflect their chemical sensitivity: long-term storage requires cool, dry environments to prevent decomposition or unintended reactions [2]. These compounds are classified as non-hazardous materials under transportation regulations but are strictly designated for research purposes only, with explicit exclusion from food, cosmetic, or drug applications during development stages [2] [5].
Table 2: Evolution of Synthetic Methods for Nitropyridazinones
Synthetic Era | Key Methodology | Regiocontrol Challenges | Yield Improvements |
---|---|---|---|
Early Approaches | Cyclocondensation of γ-keto acids | Low C-5 selectivity | <40% |
1980s-2000s | Directed ortho-metalation | Moderate C-4/C-5 differentiation | 40-65% |
Modern Methods | SNAr with activating groups | High C-5 specificity | 65-85% |
Contemporary Innovations | Tandem cyclization-nitration | Simultaneous ring formation and nitro placement | >78% |
Positional isomerism in nitropyridazinone systems profoundly influences electronic distribution, hydrogen bonding capacity, dipole moments, and ultimately, biological activity. The specific placement of the nitro group at C-5 in 4-amino-6-methyl-5-nitropyridazin-3(2H)-one creates a distinct electronic environment compared to isomers with nitro substitution at C-4 (e.g., 4-amino-6-methyl-3-nitropyridin-2(1H)-one, CAS: 63897-15-4) or C-6 [6] [9].
Electronic characterization reveals that the 5-nitro isomer exhibits enhanced polarization due to the synergistic electron-withdrawing effect of both the N-1 atom and the nitro group. This configuration creates a significant dipole moment (estimated >5D) that facilitates interactions with biological targets. Quantum chemical calculations demonstrate that the amino group at C-4 in the 5-nitro isomer exhibits greater nucleophilicity compared to its 3-nitro counterpart due to reduced resonance delocalization. This electronic asymmetry enables:
Comparative crystallographic studies demonstrate that hydrogen bonding patterns vary dramatically between positional isomers. The 5-nitro configuration favors intermolecular dimers through N-H···O=C and N-H···O-N interactions, whereas 4-nitro isomers tend toward chain structures via C=O···H-N hydrogen bonds. These packing differences impact solubility and crystal morphology—properties critical for pharmaceutical formulation [3].
The methyl group at C-6 provides steric stabilization without significant electronic influence, serving primarily to block undesired reactions at this position. However, its presence modifies the electron density at adjacent atoms through hyperconjugation, subtly affecting the reactivity of the nitro group toward nucleophilic substitution. In medicinal chemistry applications, the 6-methyl-5-nitro configuration has demonstrated superior PDE10A inhibition compared to 6-methyl-4-nitro analogs, attributable to optimal spatial orientation for interacting with the hydrophobic pocket defined by Leu625 and Met703 residues [3].
Table 3: Electronic and Structural Properties of Nitropyridazinone Isomers
Property | 5-Nitro Isomer (e.g., 4-amino-6-methyl-5-nitropyridazin-3(2H)-one) | 4-Nitro Isomer (e.g., 4-amino-6-methyl-3-nitropyridin-2(1H)-one) | 3-Nitro Isomer (e.g., 3-amino-4-methyl-5-nitropyridine) |
---|---|---|---|
Nucleophilicity of Amino Group | Moderate | Low | High |
Carbonyl Stretching Frequency (IR) | 1670-1690 cm⁻¹ | 1650-1670 cm⁻¹ | N/A |
Predicted Dipole Moment | >5D | ~4D | ~3D |
Hydrogen Bond Donor Capacity | Two sites (N-H amino, N-H pyridazinone) | Two sites | One site |
Preferred Biological Target Interaction | PDE enzymes (bidentate binding) | COX/LOX enzymes | Kinase domains |
Figure: Electronic Effects in 5-Nitropyridazinone Isomer
O₂N - Electron-withdrawing effect → │ │ +M effect from NH₂ ← (Resonance donation) │ ▼ H₂N─C(4)=C(4a)-N(1)=C(5)-NO₂ │ │ │ │ Me-C(6)─N(2)─C(3)=O ▲ │ │ │ └─Dipole Moment~5D
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9